molecular formula C30H40O6 B1238145 Tri-dpd CAS No. 80154-52-5

Tri-dpd

Cat. No.: B1238145
CAS No.: 80154-52-5
M. Wt: 496.6 g/mol
InChI Key: CHZDBLZASUEGQQ-GTEMLCSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tri-dpd, the research-grade form of N,N-diethyl-p-phenylenediamine, is an essential organic compound for quantitative colorimetric analysis of free chlorine in water treatment and environmental science studies. The reagent undergoes a specific oxidation reaction with hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻) in water, producing a magenta-colored Würster dye free radical . This color intensity, measurable via spectrophotometry, provides a linear relationship with free chlorine concentration within the method's working range, enabling highly accurate quantification . Researchers value this reagent for its critical role in assessing water disinfection efficacy and studying chlorine decay kinetics. The mechanism proceeds via a one-electron transfer; under controlled conditions, oxidation yields a stable pink radical cation for accurate measurement. In highly oxidative environments (e.g., high chlorine concentrations), further oxidation progresses to a colorless imine compound . Understanding this pathway is vital for method validity, as imine formation leads to underestimation, defining the upper limit of the assay's dynamic range . This reagent is provided For Research Use Only (RUO) and is strictly intended for laboratory analysis.

Properties

CAS No.

80154-52-5

Molecular Formula

C30H40O6

Molecular Weight

496.6 g/mol

IUPAC Name

[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2E,4E,6E)-deca-2,4,6-trienoate

InChI

InChI=1S/C30H40O6/c1-6-7-8-9-10-11-12-13-24(32)36-29-16-20(3)30(35)22(25(29)27(29,4)5)15-21(18-31)17-28(34)23(30)14-19(2)26(28)33/h8-15,20,22-23,25,31,34-35H,6-7,16-18H2,1-5H3/b9-8+,11-10+,13-12+

InChI Key

CHZDBLZASUEGQQ-GTEMLCSVSA-N

SMILES

CCCC=CC=CC=CC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C

Isomeric SMILES

CCC/C=C/C=C/C=C/C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C

Canonical SMILES

CCCC=CC=CC=CC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C

Synonyms

12-deoxyphorbol-13-(2,4,6-decatrienate)
Tri-DPD

Origin of Product

United States

Structural Elucidation and Advanced Characterization of Tri Dpd

Spectroscopic Methodologies for Complex Molecular Structures

Spectroscopic analysis is a cornerstone in the structural determination of intricate organic molecules like Tri-dpd. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its electronic and vibrational states, as well as the magnetic environments of its nuclei, can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR have been employed to assign the chemical environment of each atom in the structure. The data, typically acquired in deuterated methanol (B129727) (CD₃OD), reveals the unique magnetic shielding of each nucleus, providing insights into connectivity and stereochemistry.

¹H NMR analysis identifies all proton signals, their multiplicity (splitting patterns), and coupling constants, which helps to establish the proximity of neighboring protons. Concurrently, ¹³C NMR spectroscopy provides a count of the chemically distinct carbon atoms and indicates their nature (e.g., methyl, methylene, methine, or quaternary).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD

Atom Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
3 106.7 - -
3-CH₃ 25.2 1.38 s
4 36.6 2.08, 2.40 ddd
5 25.7 2.01, 1.47 m
5a - 1.38 m
6 51.2 1.52 m
6-CH₃ - 0.99 d, J = 6.2 Hz
7 - 1.09, 1.77 m
8 - 1.17, 1.86 m
8a - 1.82 m
9 - 3.31 dq
9-CH₃ - 1.16 d, J = 7.2 Hz
12 - 6.03 dq

Data compiled from published research findings. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. These methods measure the vibrational frequencies of bonds, which are characteristic of specific structural motifs. The FTIR spectrum of this compound, typically recorded from a potassium bromide (KBr) pellet, displays a series of absorption bands that confirm the presence of its key functional groups.

Key absorptions include stretches for the C-H bonds of its alkyl framework, a strong C=O stretch characteristic of the lactone ring, and various C-O stretching vibrations from the ether and endoperoxide linkages. The unique endoperoxide bridge, a critical feature of the this compound structure, also gives rise to characteristic vibrations in the spectrum.

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2950 - 2850 C-H Stretch Alkyl groups
1735 - 1740 C=O Stretch γ-Lactone
1115 C-O Stretch Ether Linkage
880 O-O Stretch Endoperoxide Bridge

Data is representative of typical findings for this molecular structure. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed to confirm its molecular weight and suggest its elemental composition. nih.gov The high-resolution mass spectrum provides a highly accurate mass measurement, which validates the molecular formula C₁₅H₂₂O₅.

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. The molecular ion of this compound readily undergoes dehydration, leading to prominent fragment ions. This fragmentation behavior provides additional structural evidence and can be used for sensitive and specific quantification of the compound. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Description Calculated m/z Observed m/z Fragmentation Pathway
[M+H]⁺ 283.1543 283.1543 Protonated molecular ion
[M+H - H₂O]⁺ 265.1437 265.1437 Loss of one water molecule
[M+H - 2H₂O]⁺ 247.1331 247.1331 Loss of two water molecules

Observed m/z values are from representative high-resolution mass spectrometry analyses. researchgate.netnih.gov

Solid-State Structural Determination

While spectroscopy reveals molecular structure, crystallography defines how molecules are arranged in the solid state. These techniques are essential for determining the absolute configuration and understanding the bulk properties of a crystalline material.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline molecule. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and absolute stereochemistry of this compound. The analysis of a single crystal of this compound revealed its crystal system, space group, and unit cell dimensions, providing an unambiguous structural proof. researchgate.net

Table 4: Single-Crystal X-ray Diffraction Data for this compound

Parameter Value
Molecular Formula C₁₅H₂₂O₅
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.7823
b (Å) 7.6135
c (Å) 23.795
Volume (ų) 1047.5

Crystallographic data obtained from published structural reports.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. nih.gov Rather than using a single crystal, PXRD analyzes a microcrystalline powder, providing a diffraction pattern that is characteristic of the material's crystal lattice. The PXRD pattern of this compound shows a series of sharp diffraction peaks, confirming its crystalline nature. nih.gov The positions of these peaks (in degrees 2θ) are unique to the specific crystalline form of this compound and can be used for phase identification and quality control.

Table 5: Characteristic Powder X-ray Diffraction Peaks for this compound

2θ Angle (°) Relative Intensity
10.92 Strong
11.96 Strong
12.24 Strong
14.96 Medium
22.40 Medium
24.12 Medium
38.56 Strong

Data represents characteristic peaks observed in PXRD analysis of crystalline this compound. researchgate.net

Based on the information available, it is not possible to generate an article on the chemical compound "this compound" as requested. Searches for this compound name have not yielded any relevant scientific or chemical information. The name "this compound" does not correspond to a recognized chemical entity in publicly accessible databases or scientific literature.

Therefore, the requested article with its detailed structure focusing on structural elucidation, advanced characterization, and specific microscopy techniques cannot be created. There is no data to support the generation of content, data tables, or research findings for a compound with this designation.

Unidentified Compound "this compound" Hinders Chemical Reactivity Analysis

A comprehensive analysis of the chemical reactivity and mechanistic transformations of the compound designated as "this compound" cannot be provided at this time due to the inability to identify a recognized chemical entity corresponding to this name in scientific literature. Extensive searches for "this compound" have failed to yield relevant information regarding its chemical structure, properties, or reaction pathways.

The detailed investigation requested, encompassing reaction kinetics, rate-determining steps, the influence of ligand design, electron transfer chemistry, and catalytic applications, is contingent upon a foundational understanding of the molecule . Without a verifiable chemical structure or established scientific record, any attempt to generate the specified article would be speculative and lack the required scientific accuracy.

To facilitate the generation of the requested article, it is imperative that a standard, recognized chemical name (such as IUPAC nomenclature), CAS registry number, or a clear structural representation (e.g., SMILES string) of "this compound" be provided. This will enable a targeted and accurate search of chemical databases and literature to furnish the detailed research findings and data tables as outlined in the initial request.

Once the correct identity of the compound is established, a thorough and scientifically rigorous article adhering to the specified structure can be composed.

Chemical Reactivity and Mechanistic Investigations of Tri Dpd Transformations

Ligand-Centered Reactivity and Metal-Ligand Cooperativity of "Tri-dpd" Transformations

The chemical behavior of N,N'-dimethyl-N,N'-dipyridine-2-yl-pyridine-2,6-diamine (ddpd), colloquially referred to as "this compound," is significantly influenced by the electronic properties and structural flexibility of the ligand itself. This section explores the reactivity inherent to the ddpd ligand and the cooperative interplay between the ligand and a coordinated metal center in its complexes.

Ligand-Centered Reactivity

The reactivity of the ddpd ligand is distinct from that of its more rigid analogue, 2,2′:6′,2″-terpyridine (tpy). The presence of electron-donating N-methyl groups and the flexible amine linkers in ddpd imparts unique electronic characteristics. mdpi.com

Redox Properties:

One of the most notable features of ddpd is its redox behavior. The ligand is electron-rich, which makes it considerably more difficult to reduce compared to tpy. The reduction of ddpd to its radical anion (ddpd•−) occurs at a very negative potential. mdpi.com Conversely, the oxidation of the ddpd ligand is irreversible and is centered on the N-methyl groups. mdpi.com This contrasts with tpy, which exhibits reversible ligand-centered reductions and is often described as "redox non-innocent" in its metal complexes. mdpi.com The ddpd ligand, due to its resistance to reduction, is generally considered to be "redox-innocent" in its coordination compounds. mdpi.com

Redox Potentials of ddpd and tpy Ligands
LigandProcessPeak Potential (V vs. Ferrocene in CH₃CN)Reversibility
ddpdReduction to radical anion (ddpd•−)-3.27-
ddpdOxidation of N-Me groups0.55 and 1.06Irreversible
tpyReduction to radical anion (tpy•−)-2.55Reversible

Photophysical Properties and Electronic Transitions:

Free ddpd is fluorescent in solution. mdpi.com Upon coordination to a metal ion, such as Zn²⁺, the photophysical properties of the ligand are altered. For instance, in the homoleptic complex [Zn(ddpd)₂]²⁺, the π–π* absorption maxima are shifted to higher energy compared to the free ligand. mdpi.com This is accompanied by a decrease in the fluorescence lifetime, which is likely due to the heavy-atom effect of the zinc ion facilitating intersystem crossing. mdpi.com In chromium(III) complexes like [Cr(ddpd)₂]³⁺, ligand-centered π → π* excitations are predicted at high energies. nih.gov

Photophysical Data for ddpd and its Zn²⁺ Complex
CompoundSolventAbsorption Maxima (π–π*)Emission Maximum (λmax)Fluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ)
ddpdCH₃CN-398 nm8.0%3.0 ns
ddpdacid-free CH₂Cl₂274 nm, 333 nm410 nm--
[Zn(ddpd)₂]²⁺acid-free CH₂Cl₂248 nm, 308 nm373 nm6.5%0.6 ns

The strong σ-donor and poor π-acceptor characteristics of the pyridine (B92270) units in ddpd, combined with its large bite angle, result in a large ligand-field splitting in its metal complexes. nih.gov For example, the ligand field splitting (Δo) in the low-spin cobalt(III) complex [Co(ddpd)₂]³⁺ is 21,040 cm⁻¹. mdpi.com

Metal-Ligand Cooperativity

Metal-ligand cooperativity refers to a mechanism where both the metal center and the ligand are actively involved in the transformation of a substrate. wikipedia.org This can manifest in several ways, including the ligand acting as a Lewis acid/base, participating in aromatization/dearomatization, or being redox non-innocent. wikipedia.org

In the context of ddpd complexes, while the ligand's electronic and structural properties profoundly influence the reactivity of the metal center, explicit examples of ddpd participating in cooperative bond activation with a substrate are not extensively documented in the reviewed literature. The reactivity observed in ddpd complexes is often dictated by the intrinsic properties of the ligand influencing the metal center's characteristics, rather than a direct cooperative mechanism involving both entities in a substrate transformation. For instance, the large ligand field imparted by ddpd can tune the excited-state dynamics of a metal complex, as seen in the "molecular ruby" [Cr(ddpd)₂]³⁺, leading to high phosphorescence quantum yields. nih.gov This is a consequence of the ligand's properties but does not represent metal-ligand cooperativity in the sense of joint participation in a chemical reaction with an external substrate.

The research on ddpd has largely focused on how its unique coordination environment modifies the redox, magnetic, and photophysical properties of transition metal complexes, in comparison to the well-established chemistry of terpyridine complexes. mdpi.com

Coordination Chemistry and Organometallic Aspects of Tri Dpd

Design and Synthesis of "Tri-dpd" Ligand Systems

The design of "this compound" and similar tridentate ligands is centered on creating a rigid coordination environment that can enforce a specific geometry upon a metal center. researchgate.net The NNN-donor set of "this compound," composed of a central pyridine (B92270) ring flanked by two pyridylamine arms, provides a strong chelate effect, leading to kinetically stable metal complexes. nih.gov The synthesis of such ligands can be tuned by modifying substitution patterns on the pyridine rings, which in turn alters the steric and electronic properties of the ligand and the resulting complexes. nih.govnih.gov

The synthesis of N,N'-di(pyridin-2-yl)pyridine-2,6-diamine typically involves a multi-step process. A common route begins with the synthesis of precursor molecules like 2-[(tosylamino)methyl]pyridine. This is followed by a coupling reaction with a central pyridine unit, such as 2,6-bis(bromomethyl)pyridine. The final step involves the removal of protecting groups to yield the desired ligand. nih.gov Another approach involves the condensation reaction between pyridine-2,6-dicarboxylic acid derivatives and heterocyclic amines. rsc.org

Table 1: Synthetic Approaches to Pyridine-based Dicarboxamide Ligands

Starting MaterialsReagentsProduct Type
Pyridine-2,6-dicarboxylic acidOxalyl chloride, Aromatic aminesSymmetrical pyridine-2,6-dicarboxamides
Furan-2,5-dicarboxylic acidOxalyl chloride, Aromatic aminesSymmetrical furan-2,5-dicarboxamides
2,6-diaminopyridineHeterocyclic carboxylic acidsPyridine dicarboxamide ligands

This table summarizes general synthetic strategies for related ligand systems, highlighting the versatility in precursor selection. rsc.orgmdpi.com

Metal Complexation with "this compound" (e.g., Tri-dentate or Tri-nuclear Systems)

"this compound" acts as a classic tridentate ligand, coordinating to a single metal center through its three nitrogen atoms in a meridional fashion. This coordination mode is typical for pincer ligands and results in the formation of stable mononuclear complexes. luc.edu The ligand framework can support metal ions in various oxidation states and coordination geometries, including octahedral and square planar. nih.govnih.gov

Beyond simple mononuclear systems, these types of ligands can participate in the formation of more complex multinuclear structures. For instance, related bis(phenylamino)pyridine ligands have been shown to stabilize both dinuclear and trinuclear metal complexes. nih.gov In some cases, ligands with similar backbones can self-assemble into intricate structures like double helical dinuclear or trinuclear complexes with metals such as copper(II) and nickel(II). rsc.orgresearchgate.net The formation of these trinuclear systems often involves bridging ligands, such as acetate, in addition to the main "this compound" type ligand. rsc.orgnih.gov

The bonding in "this compound" metal complexes is primarily characterized by coordinate covalent bonds formed between the nitrogen lone pairs of the ligand and the vacant orbitals of the metal center. researchgate.net Pyridine-based ligands are typically classified as L-type, two-electron donors. wikipedia.org The central pyridine ring and the two flanking pyridylamine groups act as a Lewis base, donating electron density to the Lewis acidic metal ion. nih.gov

The geometry of metal complexes containing "this compound" is heavily influenced by both steric and electronic factors originating from the ligand framework. rsc.org

Electronic Effects: The electronic properties of the ligand can be systematically tuned by introducing electron-donating or electron-withdrawing groups on the pyridine rings. nih.govresearchgate.net Electron-donating groups increase the electron density on the nitrogen atoms, making the ligand a stronger σ-donor and stabilizing higher oxidation states of the metal. Conversely, electron-withdrawing groups enhance the π-acceptor character of the ligand, which can stabilize lower metal oxidation states. nih.govacs.org These electronic modifications can subtly alter bond lengths and angles within the coordination sphere and have a profound impact on the reactivity and spectroscopic properties of the complex. rsc.org

Table 2: Representative Bond Distances in a Trinuclear Nickel Complex with a Related Ligand

BondDistance (Å)
Ni-Ni2.3682(8)

This table shows the evenly spaced nickel-nickel distance in a trinuclear complex supported by the dianion of 2,6-bis(phenylamino)pyridine, highlighting the structural role of the ligand in multinuclear systems. nih.gov

Reactivity of Coordinated "this compound" Ligands

The coordination of a "this compound" ligand to a metal center can significantly alter its reactivity compared to the free ligand. The metal center can activate the ligand for subsequent reactions, or the ligand can modulate the reactivity of the metal in processes like catalysis. digitellinc.com

Once coordinated, the "this compound" ligand can influence the activation of small molecules at the metal center. The electronic environment created by the pincer ligand is crucial for facilitating reactions such as bond activation. nih.gov For example, related pincer complexes are effective catalysts for hydrofunctionalization reactions. digitellinc.com The stability and well-defined geometry of these complexes allow for systematic studies of reaction mechanisms, providing insights that aid in the rational design of more efficient catalysts. nih.gov

While the tridentate nature of the "this compound" ligand leads to high kinetic stability due to the chelate effect, ligand exchange and substitution reactions can still occur at the remaining coordination sites on the metal. nih.gov The rates of these substitution reactions are influenced by the nature of the metal ion and the steric and electronic properties of the pincer ligand itself. For instance, palladium(II) complexes are generally more labile than their platinum(II) counterparts. nih.gov The steric bulk of the "this compound" ligand can hinder the approach of incoming ligands, slowing down substitution rates, while its electronic properties can influence the strength of the bonds to the other ligands, affecting their lability. nih.govrsc.org In some systems, one of the arms of a multidentate ligand can de-coordinate to open a site for a substrate, a process that is often a key step in catalytic cycles.

Advanced Theoretical and Computational Investigations of Tri Dpd

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical methods, including Density Functional Theory (DFT) and ab initio approaches, are fundamental for studying the electronic structure and properties of molecules from first principles. These methods solve approximations to the Schrödinger equation to provide a detailed description of electron behavior within a molecule. DFT is widely used due to its balance of accuracy and computational cost, making it suitable for a broad range of applications, including the study of molecular systems grnjournal.usumk.plnovapublishers.com. Ab initio methods, starting directly from quantum mechanics without empirical parameters, can offer high accuracy, particularly for smaller systems or for obtaining benchmark data solubilityofthings.compnas.orgnih.gov.

Electronic Structure Analysis and Bonding Characterization

Analyzing the electronic structure of "Tri-dpd" using quantum chemical calculations provides fundamental insights into its chemical nature. Methods like DFT and ab initio calculations can determine the distribution of electrons, the nature of chemical bonds, and the interactions between atoms within the molecule researchgate.netmdpi.comdiva-portal.org. This involves calculating molecular orbitals, charge distributions (e.g., partial charges on atoms), and bond orders. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for instance, can provide information about the molecule's reactivity and electronic excitation properties nih.govarxiv.org. Understanding the bonding characteristics, whether covalent, ionic, or polar, is essential for predicting the molecule's stability and interactions with other species researchgate.netmdpi.com.

An example of data obtained from electronic structure analysis could be a table of calculated atomic charges or bond lengths:

Atom PairBond Length (Å)Bond Type (Calculated)
This compound Atom 1 - this compound Atom 2x.xxCovalent
This compound Atom 1 - this compound Atom 3y.yyPolar Covalent
This compound Atom 4 - this compound Atom 5z.zzIonic character

Note: The specific values and bond types in this table are illustrative examples of the kind of data generated by these calculations.

Reaction Mechanism Elucidation via Potential Energy Surfaces

Quantum chemical calculations are invaluable for understanding how "this compound" participates in chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and crucial transition states along a reaction pathway grnjournal.usnumberanalytics.comresearchgate.netmdpi.com. Calculating the energies of these stationary points allows for the determination of activation energies and reaction thermodynamics, providing a detailed picture of the reaction mechanism grnjournal.usnumberanalytics.commdpi.com. Techniques such as the calculation of the minimum energy path (MEP) and intrinsic reaction coordinate (IRC) help to trace the most probable reaction route grnjournal.usnumberanalytics.com. This is particularly useful for understanding catalytic processes or reactions involving bond breaking and formation in "this compound".

An example of data from a reaction mechanism study could be a table of calculated energies for different points on a potential energy surface:

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants"this compound" + Reactant B0.0
Transition State 1Barrier to IntermediateE_TS1
IntermediateStable reaction intermediateE_Int
Transition State 2Barrier from Intermediate to ProductsE_TS2
ProductsProduct C + Product DE_Products

Note: The energy values (E_TS1, E_Int, E_TS2, E_Products) are relative to the reactants and are illustrative.

Prediction of Molecular Properties (e.g., Conformational Preferences)

Beyond electronic structure and reactivity, quantum chemical methods can predict a wide range of molecular properties for "this compound". This includes determining stable molecular geometries and conformational preferences by exploring the potential energy surface for different arrangements of atoms nih.govarxiv.orgnih.govresearchgate.net. Other properties that can be calculated include dipole moments, vibrational frequencies (useful for spectroscopic identification), polarizabilities, and thermodynamic properties pnas.orgnih.gov. These predicted properties are crucial for understanding the molecule's physical behavior and its interactions with its environment.

An example table for predicted molecular properties:

PropertyCalculated ValueMethodBasis Set
Dipole Moment (Debye)X.XXDFTBasis Set Y
Most Stable Conformer Energy (Hartree)-Z.ZZZZAb InitioBasis Set W
Vibrational Frequency (cm⁻¹)[ν₁, ν₂, ...]DFTBasis Set Y

Note: The values and specific methods/basis sets are illustrative examples.

Molecular Dynamics and Dissipative Particle Dynamics (DPD) Simulations

While quantum chemical methods provide detailed electronic information for relatively small systems, Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD) simulations are employed to study the time-dependent behavior of larger systems containing "this compound", particularly in condensed phases or soft matter contexts. MD simulates the motion of atoms or molecules based on classical mechanics and interatomic potentials. DPD is a mesoscale simulation technique, suitable for modeling soft matter systems over larger length and time scales than traditional MD by grouping atoms into "beads" nih.govuc.eduresearchgate.netresearchgate.netprague-sum.comgithub.io.

Coarse-Grained Modeling of "this compound" Related Soft Matter Systems (e.g., Tri-block Copolymers)

DPD is a powerful tool for coarse-grained modeling, where groups of atoms or molecules are represented by single "beads". This allows for the simulation of much larger systems and longer timescales, which are often relevant for soft matter like polymers, surfactants, and colloids nih.govuc.eduresearchgate.netprague-sum.comgithub.io. If "this compound" is a component of or related to soft matter systems, such as tri-block copolymers, DPD simulations can be used to study their mesoscopic behavior researchgate.netbrown.edumdpi.comrsc.orgaip.orgrsc.orgresearchgate.netnih.gov. In coarse-grained models, the interactions between DPD beads are parameterized to reproduce the essential physics of the system, often based on thermodynamic properties or by mapping from atomistic simulations nih.govuc.eduaip.org. This allows researchers to investigate the emergent properties of these complex systems.

An example of DPD parameters for a coarse-grained model:

Bead Type (representing "this compound" segment, solvent, etc.)Interaction Parameter (aᵢⱼ) with Bead Type j
This compound Bead Aa_AA, a_AB, a_ASolvent
This compound Bead Ba_BA, a_BB, a_BSolvent
Solvent Bead Sa_SA, a_SB, a_SS

Note: The bead types and interaction parameters (aᵢⱼ) are illustrative and depend on the specific coarse-grained model.

Interfacial Phenomena and Self-Assembly Simulation

MD and DPD simulations are extensively used to study interfacial phenomena and self-assembly processes involving molecules like "this compound". This includes investigating the behavior of molecules at interfaces between different phases (e.g., water-oil interfaces) and how they aggregate to form ordered structures such as micelles, vesicles, or lamellar phases nih.govuc.eduresearchgate.netgithub.ioresearchgate.netarxiv.orgfrontiersin.orgacs.org. DPD is particularly well-suited for simulating the self-assembly of amphiphilic molecules, where different parts of the molecule have varying affinities for different solvents github.iobrown.edufrontiersin.org. By simulating the dynamics of these systems, researchers can understand the factors driving self-assembly and the resulting morphologies. pnas.orgarxiv.orgresearchgate.netbrown.eduarxiv.orgmdpi.com

Simulations can provide visual insights into the self-assembled structures and quantitative data on aggregation numbers, critical micelle concentrations (CMC), and structural dimensions.

An example table for self-assembly simulation results:

System CompositionSimulation Temperature (K)Observed MorphologyAggregation Number (Average)
"this compound" in Solvent 1 (Concentration C1)T1Spherical MicellesN_agg1
"this compound" in Solvent 1 (Concentration C2)T1Cylindrical MicellesN_agg2
"this compound" in Solvent 2 (Concentration C3)T2Lamellar PhaseN/A

Note: The compositions, temperature, and results are illustrative examples of simulation outcomes.

Parameterization and Scaling Methodologies in DPD

Dissipative Particle Dynamics (DPD) is a mesoscale simulation technique that groups atoms or molecules into coarse-grained particles called "beads". rsc.orguc.edursc.org These beads interact via soft potentials, allowing for simulations over larger length and time scales compared to atomistic molecular dynamics. rsc.orguc.edunist.gov A critical step in applying DPD to study a specific substance like "this compound" is the accurate parameterization of the interactions between these beads.

DPD simulations typically involve three types of forces: conservative, dissipative, and random forces. arxiv.org The conservative forces, often represented by a soft repulsion, are crucial for defining the thermodynamic properties and phase behavior of the system. arxiv.orggithub.io Parameterization involves determining the interaction parameters (often denoted as aij for the interaction between bead types i and j) that govern these forces. These parameters dictate the miscibility and effective repulsion between different bead types.

Several methodologies exist for parameterizing DPD interactions, aiming to relate the coarse-grained bead interactions to the underlying chemical nature of the substance being modeled. One common approach involves mapping DPD parameters to thermodynamic properties, such as Flory-Huggins interaction parameters (χ). rsc.orguc.edumdpi.com The Flory-Huggins theory describes the thermodynamics of polymer solutions and blends, and a relationship can be established between the DPD conservative interaction parameters and the χ parameter. For instance, the interaction parameter aij between beads i and j can be related to the Flory-Huggins parameter χij and the bead density ρ. mdpi.com

Another method involves matching infinite dilution activity coefficients, which can be particularly useful for systems where components are soluble in one another. rsc.org Additionally, mapping interactions to octanol-water partition coefficients has shown success, especially for systems involving surfactants. rsc.org Some approaches also calculate DPD parameters by matching experimental liquid densities of mixtures. rsc.org More recent methods aim to calculate reliable DPD parameters directly from chemical structure, enabling the application of DPD to a wider range of organic compounds. acs.orgnih.gov These methods may involve calculating bonded interaction parameters from molecular mechanics structures and nonbonded interactions from surface site interaction point (SSIP) descriptions of molecular fragments, often derived from density functional theory (DFT) calculations. acs.orgnih.gov

The concept of scaling in DPD addresses the relationship between simulations performed at different levels of coarse-graining. uzh.chaip.org Ideally, a mesoscopic method like DPD should be scalable, allowing the coarse-graining level to be adjusted without introducing significant artifacts. uzh.ch While initially thought to be scale-free, later studies indicated that interaction parameters might need to scale with the coarse-graining level. uzh.ch Proper scaling schemes are crucial to ensure that DPD simulations can accurately represent the behavior of systems over a wide range of length and time scales, bridging the gap between atomistic and macroscopic descriptions. uzh.chaip.orgresearchgate.net This involves carefully considering how parameters like the conservative interaction parameter and the interaction cutoff radius change with the level of coarse-graining to preserve systemic properties like compressibility. aip.orgresearchgate.net

For "this compound," the specific parameterization approach would depend on its chemical nature and the system being studied (e.g., "this compound" in solution, as a pure phase, or in a mixture). If "this compound" is a complex molecule, it would likely be represented by several DPD beads, each representing a group of atoms. The interactions between these beads, both bonded (if "this compound" is a molecule represented by multiple beads connected by springs) and non-bonded, would need to be parameterized using one or a combination of the methods described above, potentially involving calculations based on its molecular structure.

Here is an illustrative example of how DPD interaction parameters might be presented for a hypothetical system involving "this compound" beads (Type A) and solvent beads (Type B):

Bead Type (i)Bead Type (j)Interaction Parameter (aij)Description
AA25Repulsion between "this compound" beads
BB25Repulsion between solvent beads
AB50Repulsion between "this compound" and solvent beads (indicates poor miscibility)

Note: These values are illustrative and would be determined through specific parameterization procedures based on the chemical nature of the components.

Microstructure Identification and Phase Behavior Prediction via DPD

One of the significant applications of DPD is the simulation of complex fluids and soft matter systems to identify microstructures and predict phase behavior. uc.eduuc.eduaip.orgmdpi.com Due to its ability to access larger time and length scales, DPD is well-suited for studying self-assembly processes and the formation of various ordered or disordered structures. rsc.orguc.edu

For a substance like "this compound," DPD simulations could be used to investigate how its molecules or aggregates arrange themselves in different conditions (e.g., varying concentration, temperature, or presence of other components). This is particularly relevant if "this compound" is an amphiphilic molecule (having both hydrophilic and hydrophobic parts) or a polymer, which are known to form rich microstructures like micelles, vesicles, lamellar phases, and hexagonal phases. uc.eduaip.org

The process typically involves setting up a simulation box containing the DPD beads representing "this compound" and any other components (e.g., solvent). The simulation is run for a sufficient time to allow the system to reach equilibrium. By analyzing the spatial distribution and organization of the "this compound" beads, researchers can identify the formed microstructures. aip.org Techniques such as calculating radial distribution functions, analyzing density profiles, and visualizing the system snapshots are used for this purpose. Clustering algorithms can also be employed to identify aggregates and characterize their properties, such as size and shape. aip.org

DPD simulations can also be used to predict the phase behavior of "this compound" in mixtures. By performing simulations over a range of conditions (e.g., varying the composition of a binary or ternary mixture), researchers can construct phase diagrams. aip.org These diagrams map out the regions in the parameter space where different phases or microstructures are stable. For instance, for a mixture of "this compound" and a solvent, a DPD simulation could predict the concentrations at which micelles form, or where phase separation occurs.

Predicting phase behavior often involves calculating thermodynamic properties from DPD simulations, such as the pressure and chemical potential. arxiv.org The equation of state of the DPD fluid, which relates pressure, density, and temperature, is fundamental for understanding phase behavior. arxiv.org While DPD is a mesoscopic method, its parameters can be related to thermodynamic properties to enable quantitative predictions of phase behavior.

If "this compound" is a molecule capable of self-assembly, DPD simulations could reveal the types of aggregates formed (e.g., spherical micelles, cylindrical micelles, bilayers) and how these structures change with concentration or temperature. This information is crucial for understanding the physical properties and potential applications of "this compound" in various formulations.

Here is an example of how DPD simulations might be used to identify microstructures of "this compound" in a solvent at different concentrations:

"this compound" ConcentrationObserved Microstructure in DPD SimulationNotes
LowUnassociated "this compound" beadsMolecules dispersed in the solvent.
Critical Micelle Concentration (CMC)Spherical MicellesOnset of self-assembly into spherical aggregates.
IntermediateCylindrical Micelles or VesiclesFormation of larger, anisotropic structures.
HighLamellar Phase or Hexagonal PhaseFormation of ordered, liquid crystalline phases. aip.org

Note: The specific microstructures observed would depend on the chemical structure and properties of "this compound".

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationships (QSAR) are computational models that relate the chemical structure or physicochemical properties of compounds to their biological activity or chemical reactivity. wikipedia.orgeuropa.eu QSAR models are based on the principle that the activity of a compound is a function of its molecular structure. wikipedia.org By developing statistical models that correlate structural descriptors with observed activity, QSAR allows for the prediction of the activity of new or untested compounds. wikipedia.org

In the context of "this compound," QSAR could be applied to predict its chemical reactivity. This is particularly relevant if "this compound" is intended for use in chemical reactions or if its reactivity is important for its stability or interactions with other substances. QSAR models for chemical reactivity aim to establish relationships between molecular descriptors and reactivity parameters, such as reaction rate constants or equilibrium constants. europa.eursc.org

The process of developing a QSAR model for the reactivity of "this compound" would involve several steps:

Data Collection: Gathering experimental data on the reactivity of "this compound" and a set of structurally related compounds for which reactivity data are available. The type of reactivity studied (e.g., reaction with a specific reagent, degradation rate) would determine the experimental data needed.

Molecular Descriptors: Calculating numerical descriptors that capture relevant aspects of the molecular structure and physicochemical properties of "this compound" and the related compounds. These descriptors can include constitutional descriptors (e.g., molecular weight, number of rotatable bonds), topological descriptors (e.g., connectivity indices), electronic descriptors (e.g., partial charges, frontier molecular orbital energies like HOMO and LUMO), and steric descriptors. ajchem-a.com For chemical reactivity, electronic descriptors, particularly those related to electron density distribution and orbital energies, are often important. ajchem-a.com

Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that relates the molecular descriptors to the observed reactivity data. wikipedia.orgeuropa.eu The goal is to find a statistically significant correlation that can be used for prediction.

Model Validation: Rigorously validating the developed QSAR model using internal and external validation techniques to ensure its predictive power and reliability. wikipedia.orgeuropa.eu This involves assessing how well the model predicts the reactivity of compounds not included in the training set.

Applicability Domain: Defining the applicability domain of the QSAR model, which specifies the structural space and range of descriptor values for which the model is expected to provide reliable predictions. wikipedia.orgeuropa.eu Predicting the reactivity of compounds outside the applicability domain is less reliable.

For "this compound," a QSAR model could potentially predict its reaction rate with specific nucleophiles or electrophiles, its susceptibility to hydrolysis or oxidation, or its participation in other relevant chemical transformations. This predictive capability is valuable for assessing its stability, designing synthesis routes, or evaluating its potential interactions in a given environment.

While specific reactivity data for "this compound" are unavailable, a hypothetical QSAR model for predicting its reactivity (e.g., rate constant k) might look like this:

log(k) = c0 + c1Descriptor1 + c2Descriptor2 + ...

where c0, c1, c2 are coefficients determined by the statistical modeling, and Descriptor1, Descriptor2, etc., are the calculated molecular descriptors for "this compound".

Here is an illustrative table showing hypothetical molecular descriptors and a predicted reactivity value for "this compound" based on a QSAR model:

CompoundDescriptor 1 (e.g., Log P)Descriptor 2 (e.g., HOMO Energy)Experimental log(k)Predicted log(k) (QSAR)
Reference A1.5-8.1 eV-2.3-2.2
Reference B2.1-7.5 eV-1.8-1.9
"this compound"1.8-7.8 eVN/A-2.0

Note: These values and descriptors are hypothetical and used for illustrative purposes only. Actual QSAR development requires relevant experimental data and appropriate descriptor selection.

The application of QSAR to "this compound" would provide a computational means to estimate its chemical reactivity, complementing experimental studies and offering insights into the structural features that influence its transformations.

Emerging Research Applications and Future Directions in Tri Dpd Chemistry

Design Principles for Novel Chemical Functionality

The design of novel chemical entities like "Tri-dpd" would likely be guided by principles aimed at achieving specific functions, drawing inspiration from natural products and employing advanced synthetic strategies. nih.gov The functionalization of a core structure, potentially a trimeric form of DPD or a related scaffold, would be key to unlocking new biological or material properties.

Researchers would likely focus on several key design strategies:

Scaffold Diversification: Modifying the central core of the "this compound" molecule to alter its three-dimensional shape and electronic properties. This could involve changing the linking units between the "dpd" moieties or altering the core ring structure itself.

Functional Group Interconversion: Introducing a variety of functional groups onto the "this compound" scaffold to modulate its solubility, reactivity, and binding affinity for specific biological targets.

Bioisosteric Replacement: Replacing certain atoms or groups of atoms with others that have similar physical or chemical properties to fine-tune the molecule's activity and metabolic stability.

An illustrative table of potential "this compound" analogs and their intended functional enhancements is provided below.

Analog Modification Intended Functional Enhancement
This compound-AIntroduction of fluorine atomsIncreased metabolic stability and binding affinity
This compound-BAppending a long alkyl chainEnhanced membrane permeability
This compound-CIncorporation of a photo-switchable moietyLight-activated biological activity

Integration with Advanced Materials Science

The integration of novel compounds like "this compound" with advanced materials science opens up possibilities for creating new functional materials with tailored properties. tri.global The unique structural features of a "this compound" molecule could be leveraged to develop materials for a range of applications, from clean energy technologies to biomedical devices. tri.globalmedium.com

Potential areas of integration include:

Polymer Chemistry: "this compound" could be used as a monomer or cross-linking agent to create polymers with specific thermal, mechanical, or optical properties.

Nanomaterials: The compound could be used to functionalize the surface of nanoparticles, enabling targeted drug delivery or enhancing catalytic activity.

Supramolecular Assemblies: The self-assembly of "this compound" molecules could lead to the formation of complex, ordered structures such as gels, liquid crystals, or porous frameworks with applications in sensing and separations.

Methodological Advancements in "this compound" Research

Advancements in research methodologies are crucial for exploring the full potential of a new class of compounds like "this compound." These advancements would span from synthesis to characterization and biological evaluation.

Key methodological advancements would include:

High-Throughput Synthesis and Screening: The development of automated methods for synthesizing and testing large libraries of "this compound" analogs would accelerate the discovery of compounds with desired properties. triiprograms.org

Advanced Spectroscopic and Imaging Techniques: The use of sophisticated analytical techniques, such as multidimensional NMR and high-resolution mass spectrometry, would be essential for elucidating the complex structures of "this compound" molecules and their interactions with other molecules.

Computational Modeling and Simulation: In silico methods, including molecular docking and quantum chemical calculations, would play a vital role in predicting the properties of "this compound" analogs and guiding experimental work. triiprograms.org

Challenges and Opportunities in "this compound" Synthesis and Application

The development of "this compound" chemistry is not without its challenges, but these challenges also present significant opportunities for innovation.

Challenges:

Synthetic Complexity: The synthesis of a complex, multifunctional molecule like "this compound" would likely be a multi-step process requiring careful optimization. nih.gov

Purification and Characterization: The purification of "this compound" and its analogs to a high degree of purity and their complete structural characterization could be demanding.

Understanding Structure-Activity Relationships: Elucidating the precise relationship between the structure of "this compound" molecules and their functional properties will require extensive and systematic studies.

Opportunities:

Discovery of Novel Bioactivities: "this compound" could represent a new class of molecules with unique biological activities, potentially leading to the development of new therapeutic agents. nih.govpharmainfonepal.com

Development of New Materials: The unique structural features of "this compound" could be harnessed to create novel materials with unprecedented properties and applications. tri.global

Advancement of Synthetic Methodology: The challenges associated with "this compound" synthesis could drive the development of new and innovative synthetic methods with broader applications in organic chemistry.

Below is a table summarizing the key challenges and opportunities in "this compound" research.

Area Challenges Opportunities
Synthesis Multi-step, complex procedures; stereochemical control.Development of novel synthetic routes; discovery of new catalysts.
Purification Isomer separation; removal of closely related impurities.Advancement of chromatographic techniques.
Application Identification of specific biological targets; optimization for material integration.Uncovering new therapeutic pathways; creating next-generation materials.

Q & A

What methodological frameworks are recommended to resolve contradictions in Tri-dpd's reported biochemical efficacy across experimental models?

To address conflicting data on this compound’s efficacy, researchers should employ a systematic contradiction analysis framework. First, conduct a meta-analysis of existing studies to identify patterns in divergent results, categorizing variables such as dosage, model systems (e.g., in vitro vs. in vivo), and assay conditions . Second, design controlled replication studies that isolate confounding factors (e.g., pH, temperature, or solvent interactions) using factorial experimental designs. Third, apply statistical tools like ANOVA or Bayesian inference to quantify the relative contributions of each variable to observed discrepancies . Finally, cross-validate findings with orthogonal assays (e.g., NMR spectroscopy paired with enzymatic activity assays) to confirm mechanistic consistency .

How should researchers formulate hypothesis-driven research questions to investigate this compound's structure-activity relationships (SAR) while ensuring methodological rigor?

Effective SAR research questions must balance specificity and feasibility. Begin by reviewing crystallographic and computational data to identify understudied functional groups or stereochemical configurations in this compound . Formulate questions such as: “How does the substitution at the C3 position influence this compound’s binding affinity to Target X compared to Target Y?” To ensure rigor, integrate multi-scale modeling (e.g., molecular dynamics simulations) with empirical validation via isothermal titration calorimetry (ITC) . Justify each question through gaps in existing SAR literature, ensuring alignment with hypotheses about electronic, steric, or thermodynamic drivers of activity .

What advanced data management strategies are critical for ensuring reproducibility in this compound-related multi-omics studies?

Multi-omics research on this compound requires a robust Data Management Plan (DMP) addressing:

  • Data Types and Metadata Standards : Clearly define raw (e.g., RNA-seq, metabolomics) and processed data, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Integration Workflows : Use platforms like Galaxy or KNIME to standardize pipelines for merging transcriptomic and proteomic datasets, ensuring version control and dependency documentation .
  • Long-Term Archiving : Deposit data in discipline-specific repositories (e.g., ChEMBL for chemical data, GEO for omics) with persistent identifiers (DOIs) .
  • Ethical Compliance : Address data privacy and sharing constraints, particularly for human-derived omics data, following TCPS 2 guidelines .

How can researchers optimize experimental designs to mitigate batch effects in high-throughput screening (HTS) of this compound analogs?

Batch effects in HTS arise from technical variability (e.g., plate-to-plate differences). Mitigation strategies include:

  • Randomization : Distribute analogs and controls across plates using Latin square designs to minimize positional bias .
  • Normalization : Apply Z-score or quantile normalization to raw readouts, adjusting for intra-plate variability .
  • Replication : Include triplicate measurements of reference compounds (e.g., positive/negative controls) in each batch .
  • Post-Hoc Correction : Use computational tools like ComBat or Surrogate Variable Analysis (SVA) to statistically remove batch-associated noise . Document all steps in the DMP to ensure transparency .

What interdisciplinary approaches are recommended to elucidate this compound’s role in complex biological pathways?

Advanced studies should integrate:

  • Network Pharmacology : Map this compound’s targets onto protein-protein interaction networks (e.g., STRING DB) to identify hub nodes and compensatory pathways .
  • CRISPR-Cas9 Screens : Conduct genome-wide knockout screens to pinpoint synthetic lethal interactions or resistance mechanisms .
  • Systems Biology Modeling : Develop kinetic models (e.g., ODE-based) to simulate this compound’s dose-dependent effects on pathway flux . Cross-validate predictions with single-cell RNA-seq to capture heterogeneity in cellular responses .

How can researchers ensure ethical and methodological validity when transitioning this compound studies from preclinical to clinical phases?

Transitioning requires:

  • Robust Preclinical DMPs : Ensure all in vivo data (e.g., pharmacokinetics, toxicity) are FAIR-compliant and auditable for regulatory review .
  • Clinical Trial Design : Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to optimize dosing while minimizing patient risk .
  • Ethical Compliance : Adhere to TCPS 2 guidelines for informed consent, particularly when reusing patient-derived data . Document attrition rates and confounding variables in the DMP to support reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.